molecular formula C6H12N2O6S B10763457 gamma-D-Glutamylaminomethylsulfonic acid

gamma-D-Glutamylaminomethylsulfonic acid

Cat. No.: B10763457
M. Wt: 240.24 g/mol
InChI Key: LMWMHMYRQVQGDY-UHFFFAOYSA-N
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Description

gamma-D-Glutamylaminomethylsulfonic acid is a potent and selective glutamate analog and receptor antagonist, specifically engineered for advanced neuroscience research. Its core research value lies in its ability to selectively interact with glutamate receptor subtypes, particularly those within the metabotropic glutamate receptor (mGluR) family. The compound's structure, featuring the sulfonic acid group in place of the terminal carboxylic acid found in native glutamate, enhances its metabolic stability and receptor binding specificity, making it an invaluable pharmacological tool for dissecting glutamatergic signaling pathways.

Properties

Molecular Formula

C6H12N2O6S

Molecular Weight

240.24 g/mol

IUPAC Name

4-amino-5-oxo-5-(sulfomethylamino)pentanoic acid

InChI

InChI=1S/C6H12N2O6S/c7-4(1-2-5(9)10)6(11)8-3-15(12,13)14/h4H,1-3,7H2,(H,8,11)(H,9,10)(H,12,13,14)

InChI Key

LMWMHMYRQVQGDY-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)C(C(=O)NCS(=O)(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of gamma-D-Glutamylaminomethylsulfonic acid involves the reaction of D-glutamic acid with aminomethylsulfonic acid under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the desired product is obtained .

Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the compound through crystallization and filtration techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: : Gamma-D-Glutamylaminomethylsulfonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .

Major Products Formed: : The major products formed from these reactions include modified derivatives of this compound with enhanced biological activity and stability .

Scientific Research Applications

Pharmacological Applications

1.1 Anticonvulsant Activity

GAMS has been studied for its anticonvulsant properties, particularly in relation to sound-induced seizures in DBA/2 mice. Research indicates that GAMS significantly suppresses various phases of the seizure response when administered via intracerebroventricular or intraperitoneal injection. The effective doses (ED50) for tonic seizures were found to be 0.077 µmol for intracerebroventricular and 1.21 mmol/kg for intraperitoneal administration, suggesting its potential utility in managing seizure disorders .

1.2 Mechanism of Action

The anticonvulsant effects of GAMS are believed to be mediated through its interaction with kainate and quisqualate receptors, which are implicated in the generation and propagation of seizures. This highlights the importance of GAMS in modulating excitatory neurotransmission, thus providing a therapeutic avenue for seizure management .

Neuroprotective Effects

GAMS exhibits neuroprotective properties, potentially offering benefits in neurodegenerative diseases. Its role in modulating glutamate signaling may help mitigate excitotoxicity, a common pathway leading to neuronal damage in conditions such as Alzheimer's and Parkinson's diseases.

Comparative Analysis of GAMS Applications

The following table summarizes the key pharmacological activities and findings related to GAMS:

Application Description Key Findings
AnticonvulsantSuppression of sound-induced seizuresED50 values: 0.077 µmol (tonic seizures)
NeuroprotectivePotential to protect neurons from excitotoxic damageModulates glutamate signaling; may benefit neurodegenerative conditions

Case Studies and Research Findings

Several studies have explored the pharmacological potential of GAMS:

  • A study conducted on DBA/2 mice demonstrated that GAMS effectively reduces seizure activity induced by auditory stimuli, showcasing its potential as an anticonvulsant agent .
  • Further investigations into the molecular mechanisms revealed that GAMS interacts with specific glutamate receptors, suggesting a targeted approach to modulating excitatory neurotransmission .

Mechanism of Action

Gamma-D-Glutamylaminomethylsulfonic acid exerts its effects by selectively antagonizing AMPA/kainate glutamatergic receptors. This action inhibits the excitatory neurotransmission mediated by these receptors, leading to reduced neuronal excitability. The compound targets specific molecular pathways involved in synaptic transmission and neuronal signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar γ-Glutamyl Dipeptides

γ-D-Glutamyltaurine

  • Structural Differences: Replaces aminomethylsulfonic acid with taurine (2-aminoethanesulfonic acid).
  • Functional Overlap: Both compounds antagonize excitatory amino acid receptors in the nucleus accumbens, suppressing locomotor hyperactivity induced by quisqualic acid and folates .
  • Key Distinction : Neither compound distinguishes between NMDA and quisqualate receptors, suggesting broad-spectrum antagonism rather than subtype selectivity .

γ-Glutamylleucine (γ-Glu-Leu)

  • Structural Differences: Contains leucine instead of aminomethylsulfonic acid.
  • Functional Role : Classified as a dipeptide involved in metabolism and protein synthesis, lacking direct glutamate receptor modulation .
  • Biological Relevance: Found in food systems (FooDB ID: FDB007877) and linked to cellular signaling pathways, unlike the synthetic, receptor-targeted γ-D-glutamylaminomethylsulfonic acid .

γ-Glutamylisoleucine (γ-Glu-Ile)

  • Structural Differences: Substitutes aminomethylsulfonic acid with isoleucine.

Functional Comparison with Other Glutamate Receptor Antagonists

Kynurenic Acid

  • Mechanism: Broad-spectrum antagonist at ionotropic glutamate receptors (NMDA, AMPA, kainate) and α7-nicotinic receptors.
  • Contrast with γ-D-Glutamylaminomethylsulfonic Acid: Both suppress auditory nerve compound action potentials , but kynurenic acid has wider receptor coverage, while γ-D-glutamylaminomethylsulfonic acid shows partial selectivity for kainate receptors in some studies .

NMDA Receptor Antagonists (e.g., D-α-aminoadipic acid)

  • Selectivity: NMDA antagonists like D-α-aminoadipic acid specifically block NMDA-induced hypermotility, whereas γ-D-glutamylaminomethylsulfonic acid inhibits responses to both NMDA and quisqualate agonists, indicating less specificity .

Receptor Selectivity and Pharmacological Profile

Compound Molecular Target Receptor Selectivity Key Application
γ-D-Glutamylaminomethylsulfonic Acid Kainate/quisqualate receptors Moderate (non-selective) Neuroprotection, auditory research
γ-D-Glutamyltaurine NMDA/quisqualate receptors Non-selective Behavioral neuroscience
Kynurenic Acid NMDA, AMPA, kainate, α7-nAChR Broad-spectrum Neuroinflammation, schizophrenia

Stereochemical and Isomeric Considerations

  • D- vs. L-Configuration: γ-D-Glutamylaminomethylsulfonic acid’s D-glutamate residue enhances metabolic stability compared to L-isoforms (e.g., L-γ-glutamyl-L-glutamic acid), which are prone to enzymatic degradation .
  • Sulfonic Acid vs. Carboxylic Acid: The sulfonic acid group in γ-D-glutamylaminomethylsulfonic acid confers stronger acidity and receptor-binding affinity than analogous carboxylic acid derivatives (e.g., poly-γ-glutamate) .

Research Implications and Limitations

  • Strengths: Useful for studying non-NMDA glutamate receptors in locomotor activity and auditory pathways .
  • Limitations : Lack of receptor subtype specificity complicates mechanistic studies; synthetic analogs with modified sulfonic acid groups may improve selectivity .

Biological Activity

Gamma-D-Glutamylaminomethylsulfonic acid (GAMS) is a compound that has garnered attention for its various biological activities, particularly in the context of neuropharmacology and cell signaling. This article provides a comprehensive overview of GAMS, focusing on its mechanisms of action, effects on neuronal signaling, and implications for therapeutic applications.

Overview of this compound

GAMS is a derivative of glutamic acid and has been studied for its potential neuroprotective properties. It functions primarily as an antagonist to excitatory amino acid receptors, particularly the NMDA and AMPA receptors, which are crucial in mediating synaptic transmission in the central nervous system (CNS).

  • Receptor Antagonism :
    • GAMS has been shown to block the actions of excitatory amino acids, thereby preventing excitotoxicity, which can lead to neuronal damage and death. This is particularly relevant in conditions such as epilepsy and neurodegenerative diseases .
  • Influence on Neuronal Signaling :
    • Studies have demonstrated that GAMS affects various signaling pathways involved in neuronal function, including the MAPK/ERK pathway, which is crucial for cell survival and proliferation .
  • Anticonvulsant Properties :
    • Research indicates that GAMS exhibits anticonvulsant effects, particularly against myoclonic seizures induced by kainate. It preferentially blocks these seizures while having a less pronounced effect on other excitatory agents .

Table 1: Summary of Key Studies on GAMS

Study ReferenceFocus AreaKey Findings
European Journal of Pharmacology (1985)Anticonvulsant EffectsGAMS effectively blocked myoclonic seizures induced by kainate in mice .
Brain Research (1985)Depressant ActionsGAMS reduced excitation in spinal cord neurons induced by synaptic activation .
Neurochemical Research (2007)Glutamate-Induced ToxicityGAMS mitigated glutamate-induced apoptosis in hippocampal slices, indicating neuroprotective properties .

Case Studies

  • Anticonvulsant Action :
    • In a controlled study involving mice, GAMS was administered prior to inducing seizures via intracerebroventricular injections of excitatory amino acids. The results showed a significant reduction in seizure frequency and severity, highlighting its potential as a therapeutic agent for epilepsy .
  • Neuroprotection in Glutamate Toxicity :
    • A study conducted on hippocampal slices demonstrated that GAMS significantly reduced apoptosis induced by glutamate exposure. The mechanism was linked to the inhibition of p38 MAPK signaling pathways, which are often activated during excitotoxic events .

Implications for Therapeutic Applications

Given its biological activity, GAMS holds promise for several therapeutic applications:

  • Neuroprotection : Its ability to inhibit excitotoxicity suggests potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Epilepsy Management : The anticonvulsant properties make it a candidate for developing new treatments for epilepsy.
  • Pain Management : As it modulates neuronal signaling pathways associated with pain perception, GAMS may also be explored for analgesic applications.

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